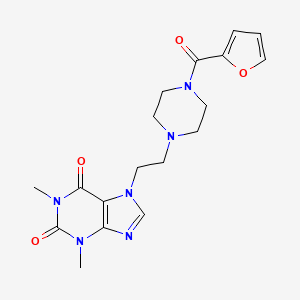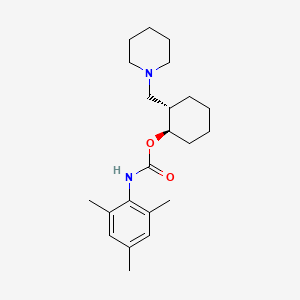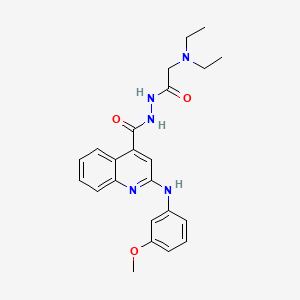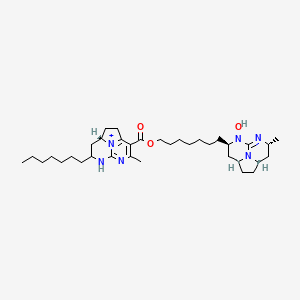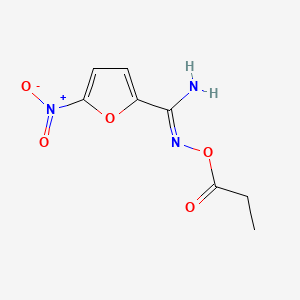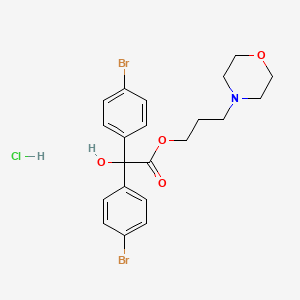
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride is a complex organic compound that features a benzene ring, bromine atoms, a hydroxy group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride typically involves multiple steps:
Hydroxylation: The addition of a hydroxy group to the alpha position of the benzeneacetic acid.
Esterification: The formation of the ester bond between the benzeneacetic acid and the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its bromine atoms and hydroxy group could play a role in binding to specific biological targets.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to changes in cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid structures but different substituents.
Brominated aromatic compounds: Compounds with bromine atoms attached to aromatic rings.
Morpholine-containing compounds: Compounds featuring the morpholine ring.
Uniqueness
The uniqueness of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 3-(4-morpholinyl)propyl ester, hydrochloride lies in its combination of functional groups and structural features
Properties
CAS No. |
134871-16-2 |
|---|---|
Molecular Formula |
C21H24Br2ClNO4 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-morpholin-4-ylpropyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C21H23Br2NO4.ClH/c22-18-6-2-16(3-7-18)21(26,17-4-8-19(23)9-5-17)20(25)28-13-1-10-24-11-14-27-15-12-24;/h2-9,26H,1,10-15H2;1H |
InChI Key |
XZACNULFOHMSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


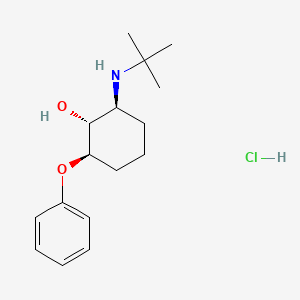
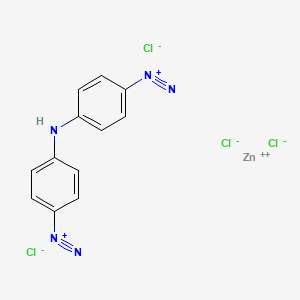
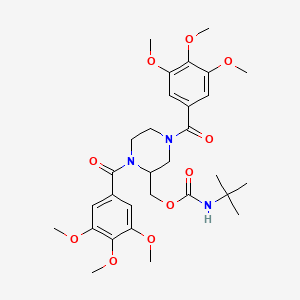
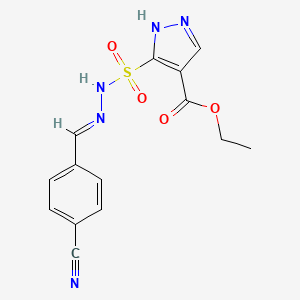

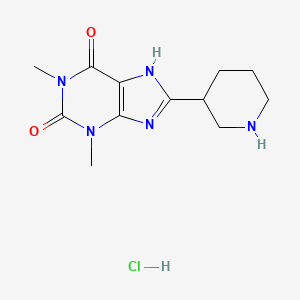

![3-(2-amino-5-chlorophenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12758685.png)
